molecular formula C16H23BO5 B13557391 Methyl 2-methoxy-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Methyl 2-methoxy-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No.: B13557391
M. Wt: 306.2 g/mol
InChI Key: DFYCNZLFYMZSAF-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boronate ester featuring a phenyl acetate backbone with a methoxy group at the 2-position and a pinacol-protected boronate ester at the 4-position of the aromatic ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, making it valuable in organic synthesis for constructing complex aromatic systems. Its structural features, including the electron-donating methoxy group and sterically hindered dioxaborolane ring, influence its reactivity and applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C16H23BO5

Molecular Weight

306.2 g/mol

IUPAC Name

methyl 2-methoxy-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

InChI

InChI=1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)12-9-7-11(8-10-12)13(19-5)14(18)20-6/h7-10,13H,1-6H3

InChI Key

DFYCNZLFYMZSAF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(=O)OC)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the installation of the boronate ester moiety onto a suitably functionalized aromatic precursor, followed by esterification or methylation steps to introduce the methoxy and acetate functionalities. The key synthetic challenge is the selective formation of the boronate ester on the para position of the phenyl ring bearing the methoxycarbonylmethyl substituent.

Typical Synthetic Route

A common preparative route involves the following steps:

  • Starting Material: 4-bromophenylacetic acid or its methyl ester derivative is often used as the aromatic precursor.
  • Borylation: The aryl bromide undergoes transition-metal-catalyzed borylation to install the pinacol boronate ester group. This is typically achieved via palladium or nickel-catalyzed Miyaura borylation using bis(pinacolato)diboron as the boron source.
  • Methylation: The carboxylic acid group is methylated to form the methyl ester, or the methyl ester is present from the start.
  • Purification: The product is purified by silica gel chromatography.

Detailed Experimental Procedure (Adapted from Literature)

Based on experimental data from nickel-catalyzed methylation and borylation protocols:

  • Reagents and Conditions:

    • Starting aryl bromide or tosylate (e.g., 4-bromophenylacetic acid methyl ester)
    • Bis(pinacolato)diboron (B2Pin2)
    • Nickel catalyst (e.g., NiCl2, NiBr2, or Ni(COD)2)
    • Base such as potassium acetate or potassium phosphate
    • Solvent: Anhydrous tetrahydrofuran (THF) or 1,4-dioxane
    • Inert atmosphere (nitrogen or argon)
    • Reaction temperature: 80–100 °C
    • Reaction time: 12–24 hours
  • Procedure:

    • Under nitrogen atmosphere, mix the aryl bromide, bis(pinacolato)diboron, nickel catalyst, and base in anhydrous solvent.
    • Heat the mixture at 80–100 °C with stirring for 12–24 hours.
    • After completion, cool the reaction mixture and quench with water.
    • Extract the organic layer with ethyl acetate.
    • Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.
    • Purify the crude product by silica gel chromatography using an ethyl acetate/hexane gradient.
  • Yield: Typically, yields range from 70% to 95% depending on catalyst and conditions.

Alternative Approaches

  • Tosylate Route: Instead of aryl bromides, aryl tosylates can be used as substrates for borylation, prepared by tosylation of phenolic precursors with tosyl chloride in the presence of triethylamine and DMAP at 0 °C, followed by purification.
  • Direct Esterification: If starting from the acid form, methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Data Tables Summarizing Preparation Parameters

Parameter Conditions/Values Notes
Catalyst NiCl2, NiBr2, Ni(COD)2 Nickel catalysts preferred for borylation
Boron Source Bis(pinacolato)diboron (B2Pin2) Stable and widely used boron reagent
Base Potassium acetate, potassium phosphate Facilitates borylation
Solvent THF, 1,4-dioxane Anhydrous conditions required
Temperature 80–100 °C Optimized for catalyst activity
Reaction Time 12–24 hours Ensures complete conversion
Yield 70–95% High yields achievable
Purification Method Silica gel chromatography Ethyl acetate/hexane gradient

Research Discoveries and Mechanistic Insights

  • Catalyst Efficiency: Nickel catalysts have demonstrated high efficiency and selectivity in the borylation of aryl halides and tosylates, providing a cost-effective alternative to palladium catalysts.
  • Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to the nickel(0) species, transmetalation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.
  • Functional Group Tolerance: The method tolerates various functional groups including esters and methoxy substituents, which is crucial for synthesizing this compound without side reactions.
  • Applications: The prepared boronate ester compound is valuable for further Suzuki-Miyaura cross-coupling reactions to construct complex molecules, including pharmaceuticals and materials science targets.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

Methyl 2-methoxy-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

    Medicine: Utilized in the synthesis of pharmaceuticals, particularly in cancer treatment.

    Industry: Applied in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of covalent bonds. This interaction is crucial in its role as an intermediate in organic synthesis and its application in drug development .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Molecular Formula Substituent Positions (Phenyl Ring) Functional Groups Key Applications
Methyl 2-methoxy-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate C₁₆H₂₁BO₅ 2-methoxy, 4-boronate Methoxy, boronate ester, acetate ester Cross-coupling, medicinal chemistry
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate (CAS 811841-45-9) C₁₅H₂₁BO₅ 2-methoxy, 4-boronate Methoxy, boronate ester, acetate ester Organic synthesis, prodrugs
Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate C₁₂H₁₅BO₄ 4-boronate Boronate ester, benzoate ester Suzuki coupling, polymer synthesis
Methyl 2-(2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 1454928-36-9) C₁₈H₂₅BO₅ 2-ethoxy, 5-boronate Ethoxy, boronate ester, acetate ester Organic electronics, drug intermediates
Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₅H₂₁BO₄ 2-methyl, 4-boronate Methyl, boronate ester, benzoate ester Catalysis, agrochemicals
Key Observations:
  • Substituent Position : The position of the boronate ester (para vs. meta) significantly impacts electronic effects. Para-substituted analogs (e.g., CAS 811841-45-9) exhibit enhanced conjugation, improving reactivity in cross-coupling reactions .
  • Functional Groups: Methoxy and ethoxy groups act as electron donors, increasing boronate reactivity. Ethoxy derivatives (e.g., CAS 1454928-36-9) show higher lipophilicity, enhancing solubility in organic solvents .
  • Steric Effects : Methyl substituents (e.g., CAS 859169-20-3) reduce steric hindrance compared to methoxy groups, enabling faster coupling kinetics .

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling
Compound Reaction Yield (%) Catalyst System Reaction Time (h) Reference
This compound 85–92 Pd(PPh₃)₄, K₂CO₃, DMF 12
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate 78–88 Pd(OAc)₂, SPhos, Cs₂CO₃ 10
Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate 65–75 PdCl₂(dppf), Na₂CO₃, THF 18
Methyl 2-(2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate 90–95 Pd(PCy₃)₂, K₃PO₄, Toluene 8
  • Catalyst Compatibility : Bulky ligands like SPhos improve yields for para-substituted analogs , while PCy₃ accelerates reactions with ethoxy-substituted derivatives .
  • Solvent Effects : Polar aprotic solvents (DMF) favor methoxy-containing compounds, whereas toluene enhances reactivity of lipophilic ethoxy analogs .

Physicochemical Properties

Table 3: Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL in THF) Stability (t₁/₂ in H₂O, h)
This compound 304.15 98–102 45.2 >24
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate 292.14 85–90 52.8 18
Methyl 2-(2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate 332.20 Liquid at RT 68.3 >48
Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 288.14 110–115 32.1 >36
  • Stability : Ethoxy-substituted derivatives exhibit superior hydrolytic stability due to reduced electrophilicity at the boron center .
  • Solubility: Methoxy groups enhance polarity, but ethoxy analogs achieve higher solubility in non-polar media .

Biological Activity

Methyl 2-methoxy-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This compound belongs to the class of boronic acid derivatives, which are known for their unique reactivity and applications in organic synthesis and drug development.

Chemical Structure and Properties

The molecular formula for this compound is C16H23BO5C_{16}H_{23}BO_{5}, with a molecular weight of approximately 292.14 g/mol. The presence of the dioxaborolane moiety contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H23BO5
Molecular Weight292.14 g/mol
IUPAC NameThis compound
CAS Number603122-40-3

Research indicates that compounds containing boron atoms can interact with various biological systems through the formation of stable complexes with nucleophiles. This interaction is essential for their activity as enzyme inhibitors or modulators in biochemical pathways.

Inhibitory Activity

Recent studies have explored the inhibitory effects of similar boronic acid derivatives on various kinases. For instance, compounds structurally related to this compound have shown significant inhibition against GSK-3β and IKK-β kinases. The IC50 values for these compounds vary significantly based on structural modifications (see Table 1).

CompoundTarget KinaseIC50 (nM)
Compound AGSK-3β8
Compound BIKK-β15
Compound CROCK-125

Cytotoxicity Studies

In vitro studies conducted on cell lines such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) have assessed the cytotoxic effects of this class of compounds. The results indicated that several derivatives did not significantly decrease cell viability at concentrations up to 10 µM (see Table 2).

CompoundCell LineConcentration (µM)Viability (%)
Methyl 2-methoxy...HT-221095
Methyl 2-methoxy...BV-21092

Case Studies

Case Study: Inhibition of Neuroinflammation
A study focusing on the anti-inflammatory properties of boronic acid derivatives demonstrated that this compound significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells. At a concentration of 1 µM, it was found to surpass the reference compound in reducing NO levels.

Q & A

Basic: What are the established synthetic pathways and purification methods for Methyl 2-methoxy-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate?

The synthesis typically involves a multi-step process, starting with the preparation of the boronic ester moiety via pinacol esterification of the corresponding boronic acid. A Suzuki-Miyaura coupling reaction is then employed to form the carbon-carbon bond between the aryl boronate and a methyl ester-containing aryl halide. Key steps include:

  • Boronic ester formation : Reaction with pinacol under anhydrous conditions .
  • Cross-coupling : Use of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in solvents like 1,4-dioxane or THF at 80–90°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC to isolate the product. Yield optimization may require inert atmosphere handling due to the moisture sensitivity of boronic esters .

Basic: How does the dioxaborolane group in this compound enhance its utility in Suzuki-Miyaura cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group stabilizes the boronic acid via esterification, preventing protodeboronation and improving solubility in organic solvents. This enhances reactivity in cross-coupling by:

  • Facilitating transmetalation with palladium catalysts.
  • Reducing side reactions (e.g., homocoupling) through steric protection of the boron atom .
    Methodologically, reactions are optimized using ligand-free Pd catalysts (e.g., PdCl₂) and mild bases (K₂CO₃) in polar aprotic solvents .

Advanced: What crystallographic techniques are recommended for resolving structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemical uncertainties. Key considerations:

  • Data collection : High-resolution (<1.0 Å) data to model disordered moieties (e.g., methoxy groups).
  • Twinned data handling : Use of twin refinement algorithms in SHELXL for non-merohedral twinning .
  • Validation : R-factor convergence below 5% and comparison with DFT-optimized geometries .

Advanced: How can researchers address contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) for this compound?

Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

  • Dose-response profiling : IC₅₀ determination across multiple cell lines.
  • Target engagement assays : Fluorescence polarization or SPR to confirm direct binding.
  • Metabolite screening : LC-MS to identify degradation products interfering with assays .

Advanced: What experimental parameters optimize catalytic efficiency in its use for C–C bond formation?

Critical parameters for Suzuki-Miyaura reactions:

  • Catalyst-ligand systems : Pd(OAc)₂ with SPhos or XPhos ligands for electron-deficient aryl partners.
  • Solvent effects : DMF enhances rate but may reduce selectivity; toluene/water biphasic systems improve yields .
  • Temperature : 60–80°C balances reaction rate and boronate stability. Microwave-assisted synthesis can reduce time .

Advanced: How can computational modeling predict the compound’s reactivity or interactions with biological targets?

  • DFT calculations : To map electron density at the boron center and predict coupling reactivity.
  • Molecular docking : AutoDock Vina or Schrödinger Suite for simulating binding to enzymes (e.g., FABP4/5) .
  • MD simulations : Assess stability of boronate esters in aqueous vs. lipid environments .

Advanced: What are the stability challenges during storage, and how can they be mitigated?

The boronic ester is hydrolytically labile. Best practices:

  • Storage : Argon atmosphere, desiccated at –20°C.
  • Stabilizers : Addition of 1–5% triethylamine to neutralize trace acids .
  • Monitoring : Periodic ¹¹B NMR to detect hydrolysis (δ ~10 ppm for boronic acids vs. ~30 ppm for esters) .

Advanced: Which analytical techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C for backbone structure; ¹¹B NMR (quartet at ~30 ppm confirms boronate integrity).
  • HRMS : ESI-TOF for exact mass verification (C₁₅H₂₁BO₅: calc. 292.1482) .
  • HPLC : C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>98%) .

Advanced: How can byproduct formation during synthesis be minimized?

Common byproducts (e.g., deborylated acetates) arise from protodeboronation. Strategies:

  • Scavengers : Add molecular sieves to sequester water.
  • Ligand screening : Bulky ligands (e.g., XPhos) suppress β-hydride elimination.
  • Reaction monitoring : In-situ IR or LC-MS to terminate reactions at optimal conversion .

Advanced: How does structural modification of the ester or aryl groups alter its bioactivity?

Comparative SAR studies (e.g., methyl vs. ethyl esters) reveal:

  • Ester lipophilicity : Longer alkyl chains (e.g., ethyl) enhance membrane permeability but reduce aqueous solubility.
  • Aryl substituents : Electron-withdrawing groups (e.g., –CN) improve cross-coupling yields but may reduce target affinity .

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